molecular formula C18H17BrN4O3 B11642773 6-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

6-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B11642773
M. Wt: 417.3 g/mol
InChI Key: FSKQCFXORODSKB-AWQFTUOYSA-N
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Description

6-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a bromine atom, a dimethoxyphenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the desired product. The reaction is often carried out in solvents such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

6-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is unique due to the presence of the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C18H17BrN4O3

Molecular Weight

417.3 g/mol

IUPAC Name

6-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C18H17BrN4O3/c1-11-17(23-10-13(19)5-7-16(23)21-11)18(24)22-20-9-12-4-6-14(25-2)15(8-12)26-3/h4-10H,1-3H3,(H,22,24)/b20-9+

InChI Key

FSKQCFXORODSKB-AWQFTUOYSA-N

Isomeric SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C(=O)NN=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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